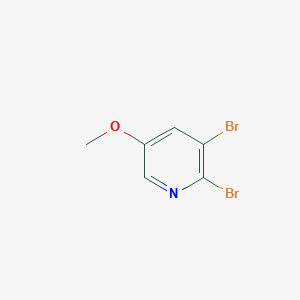

2,3-Dibromo-5-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGCDSWYPYZWGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dibromo 5 Methoxypyridine and Its Structural Analogues

Retrosynthetic Analysis and Precursor Strategy for the Pyridine (B92270) Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by mentally breaking them down into simpler, commercially available starting materials. For a substituted pyridine like 2,3-Dibromo-5-methoxypyridine, the analysis begins by disconnecting the substituents from the pyridine ring to identify potential synthons and their synthetic equivalents.

A primary consideration is the order of introduction of the bromine and methoxy (B1213986) substituents. The directing effects of these groups will significantly influence the regioselectivity of subsequent reactions. Common strategies for pyridine ring synthesis include the Hantzsch pyridine synthesis, which involves the condensation of an α,β-unsaturated compound with an active methylene compound, and the Knorr synthesis, utilizing a 1,5-dicarbonyl compound. advancechemjournal.com However, for highly substituted pyridines, functionalization of a pre-existing pyridine core is often a more practical approach.

The precursor strategy for this compound would likely involve starting with a simpler pyridine derivative that can be selectively functionalized. Potential starting materials could include 3-aminopyridine, 3-hydroxypyridine, or 5-methoxypyridine, each offering different advantages for controlling the regioselective introduction of the two bromine atoms.

Table 1: Potential Precursors for this compound Synthesis

| Precursor | Rationale |

| 3-Aminopyridine | The amino group is a strong activating group and can direct bromination to the ortho and para positions (2- and 6-positions). It can later be removed or converted to other functional groups. |

| 3-Hydroxypyridine | The hydroxyl group is also an activating group, directing electrophilic substitution. It can be converted to a methoxy group. |

| 5-Methoxypyridine | Starting with the methoxy group in place simplifies the synthesis. The methoxy group is an ortho-, para-director, facilitating bromination at the 2- and 4-positions. |

Regioselective Bromination Approaches for Pyridine Derivatives Relevant to this compound

Achieving the desired 2,3-dibromo substitution pattern on a 5-methoxypyridine ring presents a significant regiochemical challenge. The methoxy group at the 5-position strongly directs electrophilic substitution to the 2- and 4-positions. Therefore, direct bromination of 5-methoxypyridine would not yield the desired product. Alternative strategies are required to control the placement of the bromine atoms.

While direct bromination of 5-methoxypyridine is not a viable primary route to this compound, the optimization of direct bromination is crucial for the synthesis of various brominated pyridine intermediates. Factors such as the choice of brominating agent, solvent, temperature, and the presence of a catalyst can significantly influence the regioselectivity and yield of the reaction. google.com

Common brominating agents include bromine (Br₂), N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). The reactivity and selectivity of these reagents can be modulated by the reaction conditions. For instance, bromination of 3-aminopyridine can yield a mixture of 3-amino-2-bromo- and 3-amino-2,6-dibromo-pyridine. rsc.org The use of a less reactive brominating agent or milder conditions might favor mono-bromination.

The choice of solvent can also play a critical role. Polar solvents can stabilize charged intermediates, potentially altering the reaction pathway and regioselectivity. google.com Temperature control is essential to manage the exothermic nature of bromination reactions and to prevent over-bromination or side reactions. nih.gov

Table 2: Factors Influencing Direct Bromination of Pyridine Derivatives

| Parameter | Effect on Reaction | Examples of Conditions |

| Brominating Agent | Affects reactivity and selectivity. | Br₂, NBS, DBDMH google.commdpi.com |

| Catalyst | Can enhance reaction rate and influence regioselectivity. | Lewis acids, zeolites mdpi.com |

| Solvent | Influences solubility, reaction rate, and can stabilize intermediates. | Acetonitrile, triethylamine, oleum google.com |

| Temperature | Controls reaction rate and can prevent side reactions. | -30°C to 150°C google.comnih.gov |

Given the challenges of direct bromination, indirect methods often provide a more reliable route to specifically substituted pyridines. A powerful strategy involves the use of an amino group as a directing group, which can then be replaced by a bromine atom via a Sandmeyer-type reaction. researchgate.net

For the synthesis of this compound, a plausible route would start from a precursor like 3-amino-5-methoxypyridine. The amino group would first direct bromination to the 2-position. Subsequently, the amino group can be converted to a diazonium salt and then displaced by a bromide ion.

The diazotization-bromination of aminopyridines is a well-established method. google.com The process typically involves treating the aminopyridine with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid (HBr). The resulting diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst to yield the corresponding bromopyridine. google.com Variations of this process exist, including the use of other bromine sources and reaction conditions to optimize yields. acs.org

A multi-step synthesis of 2,3-dibromopyridine from 2-amino-3-nitropyridine has been reported, which involves diazotization, reduction of the nitro group to an amine, and a second diazotization-bromination sequence. google.com This highlights the utility of amino intermediates in building complex substitution patterns.

Table 3: Example of a Diazotization-Bromination Reaction

| Starting Material | Reagents | Product | Reference |

| 2-Aminopyridine | 1. HBr, Br₂, NaNO₂ 2. NaOH | 2-Bromopyridine | google.com |

| 3-Amino-2-chloropyridine | NaNO₂, CuBr, HBr | 2,3-Dibromopyridine | google.com |

Stereocontrolled Introduction of the Methoxy Moiety via Nucleophilic Aromatic Substitution (SNAr)

The introduction of the methoxy group onto a di-brominated pyridine ring can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a nucleophile (methoxide ion) displaces a leaving group (bromide ion) on the aromatic ring. wikipedia.org The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions relative to the ring nitrogen. stackexchange.com

For the synthesis of this compound, a potential precursor would be 2,3,5-tribromopyridine. The methoxide ion would then selectively displace one of the bromine atoms. The regioselectivity of this substitution is a critical consideration.

The SNAr mechanism proceeds through a two-step addition-elimination pathway. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com The aromaticity of the ring is temporarily broken in this step. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

The position of nucleophilic attack is influenced by the stability of the Meisenheimer complex. For pyridine derivatives, attack at the 2- and 4-positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, which is a stabilizing interaction. stackexchange.comyoutube.com Attack at the 3-position does not allow for this stabilization, making 3-halopyridines generally less reactive towards SNAr. youtube.com

In the case of 2,3,5-tribromopyridine, the bromine atoms at the 2- and 5-positions are susceptible to nucleophilic attack. The relative reactivity of these positions will determine the major product. The presence of other substituents on the ring can further influence the regioselectivity by either electronically activating or deactivating certain positions.

In complex syntheses, protecting groups may be employed to temporarily block reactive sites and direct reactions to other positions. For pyridine synthesis, the nitrogen atom can be protected, for example, by forming a pyridine N-oxide or a pyridine-borane complex. sigmaaldrich.comacs.org This can alter the electronic properties of the ring and influence the outcome of subsequent reactions. However, for the SNAr reaction to introduce a methoxy group, protection of the pyridine nitrogen is generally not necessary as the ring is already activated towards nucleophilic attack.

The nature of the leaving group is also a crucial factor in SNAr reactions. The rate-determining step is typically the initial attack of the nucleophile, not the departure of the leaving group. wikipedia.org Therefore, the reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl ≈ Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. wikipedia.orgresearchgate.net This is because the more electronegative halogens better stabilize the partial negative charge that develops on the carbon atom in the transition state leading to the Meisenheimer complex. While fluoride is the best leaving group in SNAr, bromide is still a sufficiently good leaving group for the reaction to proceed effectively. sci-hub.se

Multistep Synthesis Routes to Achieve Target Compound Purity and Yield

The synthesis of this compound is a multistep process that requires precise control over reaction conditions to achieve high purity and yield. While a direct, single-pot synthesis is not commonly reported, plausible and efficient routes can be constructed based on established pyridine chemistry. A logical approach involves the initial synthesis of a substituted pyridine precursor followed by sequential halogenation and methoxylation steps.

One potential pathway begins with a commercially available precursor, such as 2-amino-5-methoxypyridine or a di-substituted pyridine like 3,5-dibromopyridine. A route starting from 3,5-dibromopyridine is particularly illustrative of the strategies employed to ensure regioselectivity and high conversion rates. The first step in such a synthesis would be a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group. This is followed by a selective bromination to install the second bromine atom at the C-2 position.

The purification of intermediates and the final product is critical for achieving the desired purity. Techniques such as recrystallization, column chromatography, and distillation are employed at various stages. The choice of purification method depends on the physical properties of the compound and the nature of the impurities. For instance, column chromatography is effective for separating the desired product from structurally similar side-products that may form during the bromination step.

Below is a table outlining a representative synthetic route, highlighting the key transformations and conditions that are optimized to maximize yield and purity.

Table 1: Representative Multistep Synthesis of this compound

| Step | Reaction | Key Reagents & Conditions | Objective | Typical Yield |

|---|---|---|---|---|

| 1 | Methoxylation | Starting Material: 3,5-Dibromopyridine. Reagents: Sodium methoxide, Methanol, DMF (solvent). Conditions: 70-90°C, 1-4 hours. chemicalbook.com | Selective replacement of one bromine atom to form 3-Bromo-5-methoxypyridine. High temperature and polar aprotic solvent favor the SNAr reaction. | 60-75% |

| 2 | Directed Bromination | Starting Material: 3-Bromo-5-methoxypyridine. Reagents: N-Bromosuccinimide (NBS), Sulfuric acid. Conditions: Controlled temperature to prevent over-bromination. | Regioselective introduction of a bromine atom at the C-2 position, activated by the ring nitrogen and methoxy group. | Variable, dependent on precise control |

| 3 | Purification | Techniques: Silica gel column chromatography. Solvents: Hexane/Ethyl acetate gradient. | Isolation of this compound from unreacted starting material and potential isomeric byproducts (e.g., 2,5-dibromo-3-methoxypyridine). | >98% Purity |

Green Chemistry Principles in Synthetic Design and Execution

The growing emphasis on sustainability has driven the adoption of green chemistry principles in the synthesis of pyridine derivatives. ijarsct.co.in These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. nih.gov For the synthesis of this compound and its analogues, several green strategies can be implemented.

Key areas of focus include the choice of solvents, catalysts, and reagents. Traditional syntheses often rely on volatile and hazardous organic solvents. Green alternatives include the use of water, supercritical fluids, or ionic liquids, and in some cases, performing reactions under solvent-free conditions. researchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. ijarsct.co.innih.gov

In the context of halogenation, traditional methods may use elemental bromine, which is highly toxic and corrosive. Green halogenation processes focus on using safer halogenating agents, such as N-halosuccinimides, and developing catalytic systems that improve atom economy. rsc.org The use of transition-metal catalysts, particularly iron, which is abundant and non-toxic, is a promising approach for greener cyclization and substitution reactions in pyridine synthesis. rsc.org

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Pyridine Synthesis | Example/Benefit |

|---|---|---|

| Atom Economy | Employing catalytic reactions and cycloadditions that incorporate most of the atoms from the reactants into the final product. | Using a catalytic amount of a reusable catalyst instead of stoichiometric reagents minimizes waste. |

| Use of Safer Solvents | Replacing hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives. | Utilizing water or deep eutectic solvents (DES) can reduce toxicity and environmental pollution. ijarsct.co.in |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure or using energy-efficient technologies. | Microwave-assisted reactions can drastically shorten reaction times from hours to minutes, thus saving energy. nih.govresearchgate.net |

| Use of Renewable Feedstocks | Designing synthetic routes that start from bio-based materials rather than petrochemicals. | While challenging for this specific compound, research into bio-derived precursors for pyridine rings is ongoing. |

| Catalysis | Replacing stoichiometric reagents with selective catalytic alternatives. | An iron-catalyzed cyclization for pyridine synthesis is more sustainable than methods requiring stoichiometric amounts of harsh reagents. rsc.org |

In-process Analytical Monitoring and Scale-up Considerations in Production Methodologies

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of process monitoring and control. Process Analytical Technology (PAT) is a system endorsed by regulatory agencies for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs). wikipedia.orglongdom.org The goal of PAT is to ensure consistent product quality and enhance process understanding. longdom.org

For the synthesis of this compound, PAT tools can be implemented to monitor key stages in real-time. For example, in-line spectroscopic methods can track the consumption of reactants and the formation of the product and impurities. This real-time data allows for precise control over reaction endpoints, preventing the formation of byproducts from over-reaction and ensuring the process remains within its defined design space. europeanpharmaceuticalreview.com

Table 3: PAT Tools for Monitoring Pyridine Synthesis

| PAT Tool | Process Parameter Monitored | Benefit |

|---|---|---|

| FTIR/Raman Spectroscopy | Concentration of reactants, intermediates, and products; reaction kinetics. | Provides real-time molecular information, allowing for precise determination of reaction completion and detection of intermediates. mt.com |

| Near-Infrared (NIR) Spectroscopy | Moisture content, solvent composition, reactant concentration. | Non-invasive and rapid analysis, suitable for monitoring blending and drying steps. longdom.org |

| On-line Mass Spectrometry | Volatile impurities, solvent composition during drying or distillation. | High sensitivity and selectivity for monitoring the gas phase, ensuring efficient removal of residual solvents. americanpharmaceuticalreview.com |

| On-line HPLC | Purity profiles, detection of non-volatile impurities. | Provides detailed separation and quantification of components, ensuring the quality of the final product. europeanpharmaceuticalreview.com |

Scaling up the synthesis presents several challenges. Reaction kinetics, heat transfer, and mass transfer can differ significantly between small-scale laboratory flasks and large-scale industrial reactors. Exothermic steps, such as bromination, require robust thermal management systems to prevent runaway reactions and ensure consistent product quality. Mixing efficiency becomes crucial to maintain homogeneity and achieve consistent reaction rates throughout the reactor volume. Furthermore, the isolation and purification techniques used in the lab, such as column chromatography, may not be economically viable on a large scale. Process development often involves designing crystallization or extraction procedures that are more amenable to large-scale production, ensuring both high purity and operational efficiency. researchgate.net

Advanced Chemical Reactivity and Catalytic Transformations of 2,3 Dibromo 5 Methoxypyridine

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Centers

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of new chemical bonds with high efficiency and selectivity. nih.gov For dihalogenated substrates like 2,3-Dibromo-5-methoxypyridine, the key challenge and opportunity lies in achieving regioselective functionalization at one of the two bromine atoms. The inherent electronic differences between the C2 and C3 positions of the pyridine (B92270) ring, further modulated by the electron-donating methoxy (B1213986) group at C5, play a crucial role in determining the outcome of these reactions.

Suzuki-Miyaura Coupling for Arylation and Alkenylation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between organoboron compounds and organic halides. mdpi.comtcichemicals.com In the context of this compound, this reaction allows for the introduction of aryl and vinyl substituents, leading to the synthesis of complex substituted pyridines. The regioselectivity of the Suzuki-Miyaura coupling on dihalopyridines is influenced by both electronic and steric factors. Generally, the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is the rate-determining step, and its preference for one position over the other dictates the major product. nih.gov For 2,3-dihalopyridines, coupling often occurs preferentially at the position that is more electrophilic or less sterically hindered. researchgate.netdntb.gov.ua

Achieving high regioselectivity in the Suzuki-Miyaura coupling of this compound is critically dependent on the choice of the palladium catalyst and the associated phosphine (B1218219) ligands. The electronic and steric properties of the ligand can significantly influence the reactivity of the palladium center and its preference for oxidative addition at the C2 or C3 position.

Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), have been shown to be highly effective in promoting the Suzuki-Miyaura coupling of challenging substrates. libretexts.org The steric bulk of these ligands can play a crucial role in directing the palladium catalyst to the less sterically hindered C3 position of this compound. Conversely, smaller ligands might show less selectivity.

The choice of palladium precursor, such as Pd(PPh₃)₄ or Pd₂(dba)₃, in combination with a specific ligand, can also impact the outcome of the reaction. Optimization of the catalyst system often involves screening a variety of ligands and palladium sources to achieve the desired regioselectivity and yield. For instance, in related dihalopyridine systems, the use of specific N-heterocyclic carbene (NHC) ligands has been shown to influence the site of coupling.

Table 1: Catalyst Systems for Regiocontrolled Suzuki-Miyaura Coupling of Dihalopyridines

| Catalyst Precursor | Ligand | Base | Solvent | Position of Coupling | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | Preferential coupling at C2 in 2,4-dibromopyridine | researchgate.net |

| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Dioxane | Selective coupling at C2 in 2,4-dibromopyridine | researchgate.net |

Note: Data presented is for analogous dihalopyridine systems due to a lack of specific data for this compound.

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The regioselectivity in the reaction of this compound is determined in the initial oxidative addition step. The palladium(0) catalyst can oxidatively add to either the C2-Br or the C3-Br bond.

Kinetic studies on related dihalopyridine systems can provide insights into the factors governing this selectivity. The rate of oxidative addition is influenced by the electron density at the carbon atom and the strength of the C-Br bond. The electron-withdrawing effect of the pyridine nitrogen deactivates the ring, but this effect is felt more strongly at the α-positions (C2 and C6). However, the methoxy group at C5 is electron-donating, which can counteract this effect to some extent.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the transition states of the oxidative addition at both the C2 and C3 positions. These calculations can help to predict the activation energies for both pathways and thus the likely regiochemical outcome. For other substituted dihalopyridines, it has been shown that the nature of the substituents can significantly alter the relative activation barriers for oxidative addition at the different halogenated positions. beilstein-journals.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.org This reaction is a powerful tool for the synthesis of arylamines, which are important structural motifs in pharmaceuticals and materials science. For this compound, this reaction offers a route to introduce a wide variety of amino groups at either the C2 or C3 position.

The regioselectivity of the Buchwald-Hartwig amination on dihalopyridines is, similar to the Suzuki coupling, largely determined by the relative rates of oxidative addition of the palladium catalyst to the C-Br bonds. The choice of the palladium precursor, ligand, and base is crucial for achieving high yields and selectivity. nih.gov Bulky biarylphosphine ligands are often employed to facilitate the reaction, particularly with less reactive aryl bromides. rsc.org

Table 2: Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Palladium Precursor | Ligand | Base | Solvent | Amine |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Primary and secondary amines |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Anilines |

Note: This table represents general conditions for the Buchwald-Hartwig amination of aryl bromides and may require optimization for this compound.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct method for the synthesis of substituted alkynes. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of alkynyl groups onto the pyridine ring of this compound.

The regioselectivity of the Sonogashira coupling on polyhalogenated pyridines is often high, with the reaction typically occurring at the most reactive C-X bond. The general order of reactivity for halogens is I > Br > Cl. wikipedia.org In the case of this compound, the electronic and steric environment of the two bromine atoms will dictate the site of the initial coupling. It is anticipated that the C3 position might be more reactive due to being less sterically hindered and potentially more electrophilic.

Table 3: Typical Conditions for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N or i-Pr₂NH | THF or DMF |

| Pd(OAc)₂/PPh₃ | CuI | Cs₂CO₃ | Dioxane |

Note: These are general conditions and would need to be optimized for the specific substrate this compound.

Stille and Negishi Coupling Strategies

The Stille and Negishi couplings are additional powerful palladium-catalyzed cross-coupling reactions for the formation of C-C bonds. The Stille coupling utilizes organotin reagents, while the Negishi coupling employs organozinc reagents. researchgate.netlibretexts.org Both methods offer a broad substrate scope and functional group tolerance.

For this compound, both Stille and Negishi couplings can be employed for the introduction of a wide range of alkyl, alkenyl, and aryl groups. The regioselectivity of these reactions on dihalopyridines is governed by similar principles to the Suzuki coupling, with the oxidative addition step being key. The choice of catalyst, ligand, and reaction conditions can be tailored to favor coupling at either the C2 or C3 position. Organozinc reagents in the Negishi coupling are generally more reactive than organoboron reagents in the Suzuki coupling, which can sometimes lead to different selectivity profiles. organic-chemistry.org

Table 4: Comparison of Stille and Negishi Coupling

| Coupling Reaction | Organometallic Reagent | Key Features |

| Stille Coupling | Organostannanes (R-SnR'₃) | Tolerant to a wide range of functional groups; toxicity of tin reagents is a drawback. |

| Negishi Coupling | Organozinc (R-ZnX) | High reactivity of organozinc reagents; sensitive to air and moisture. |

Strategic Manipulation of the Methoxy Group

The methoxy group at the 5-position is a key functional handle that can be strategically manipulated to introduce further molecular diversity. Its electron-donating nature also influences the reactivity of the pyridine ring.

The cleavage of the methyl ether in this compound to reveal the corresponding pyridinol is a fundamental transformation. This reaction is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) being a common and effective reagent for the demethylation of aryl methyl ethers. nih.govnih.gov The reaction proceeds through the formation of an adduct between the ether oxygen and BBr₃, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov It is anticipated that one equivalent of BBr₃ could potentially cleave up to three equivalents of the methoxypyridine. nih.gov

The general mechanism for BBr₃-mediated ether cleavage is well-established. For aryl methyl ethers, density functional theory (DFT) calculations suggest a mechanistic pathway involving charged intermediates. nih.gov While the precise conditions for the demethylation of this compound are not extensively reported, analogous reactions with other methoxy-substituted aromatic compounds provide a reliable precedent.

Table 1: Reagents for Ether Cleavage of Aryl Methyl Ethers

| Reagent | Typical Conditions | Comments |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature (-78 °C to rt) | Highly effective for aryl methyl ethers. nih.govnih.gov |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | A classic method, though may require harsh conditions. |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile, reflux | A milder alternative to BBr₃. |

This table presents common reagents for demethylation and is based on general ether cleavage literature.

Following demethylation to the corresponding 5-hydroxypyridine, the resulting hydroxyl group can be further converted into other oxygen-containing functionalities. Standard synthetic methodologies can be employed for these transformations. For instance, the hydroxyl group can be acylated to form esters using acyl chlorides or anhydrides in the presence of a base. Etherification with various alkyl halides under basic conditions would yield a library of 5-alkoxypyridine derivatives.

Electrophilic Aromatic Substitution (EAS) Pathways on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. firsthope.co.inwikipedia.org Any electrophilic substitution that does occur typically directs to the 3- and 5-positions. firsthope.co.in In the case of this compound, the situation is complex. The methoxy group at the 5-position is an activating, ortho-, para-directing group, which would favor substitution at the 4- and 6-positions. Conversely, the two bromine atoms and the pyridine nitrogen are deactivating groups. wikipedia.org

Given these competing electronic effects, predicting the outcome of EAS reactions is not straightforward. However, the strong activation by the methoxy group might enable substitution under forcing conditions. Potential EAS reactions could include nitration (using HNO₃/H₂SO₄) or halogenation. masterorganicchemistry.comlibretexts.org The position of substitution would likely be a mixture of products, with the 4- and 6-positions being the most probable sites of attack due to the directing effect of the methoxy group. issr.edu.kh

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| -OCH₃ | 5 | Activating, Electron-donating | Ortho, Para (positions 4 and 6) |

| -Br | 2, 3 | Deactivating, Electron-withdrawing | Ortho, Para (deactivating) |

| Pyridine Nitrogen | 1 | Deactivating, Electron-withdrawing | Meta (positions 3 and 5) |

Nucleophilic Substitution Reactions with Various Nucleophiles

The pyridine ring is inherently electron-deficient and is therefore susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. firsthope.co.inyoutube.com In this compound, the bromine atoms at the 2- and 3-positions are potential leaving groups for nucleophilic substitution. The bromine at the 2-position is expected to be significantly more reactive towards nucleophilic attack than the bromine at the 3-position due to the activating effect of the adjacent nitrogen atom. researchgate.netresearchgate.net

A wide range of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, to introduce new functional groups at the 2-position. ntu.edu.sgresearchgate.net The reaction of 2,6-dibromopyridine (B144722) with amines, for instance, has been shown to proceed selectively at one of the bromine atoms. researchgate.net It is reasonable to expect that this compound would exhibit similar reactivity, allowing for the selective mono-substitution at the C2 position.

Table 3: Representative Nucleophilic Aromatic Substitution Reactions on Bromopyridines

| Bromopyridine Substrate | Nucleophile | Product |

| 2-Bromopyridine | KNH₂/NH₃ | 2-Aminopyridine researchgate.net |

| 2,6-Dibromopyridine | Various Amines | 6-Amino-2-bromopyridine derivatives researchgate.net |

| 3-Bromopyridine | NaNH₂ | 3-Aminopyridine and 4-Aminopyridine mixture pearson.com |

This table provides examples from the literature on related bromopyridines to illustrate potential reactivity.

Reduction and Oxidation Reactions of Bromine and Pyridine Ring

The bromine atoms and the pyridine ring in this compound can undergo both reduction and oxidation reactions. The bromine atoms can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) or by using reducing agents like zinc in acetic acid. Selective reduction of one bromine atom over the other could potentially be achieved under carefully controlled conditions. Photoredox catalysis has also emerged as a mild method for the reduction of halopyridines to provide the corresponding heteroaryl radicals, which can then participate in further reactions. nih.gov

The pyridine nitrogen can be oxidized to the corresponding N-oxide using peracids such as meta-chloroperoxybenzoic acid (m-CPBA). orgsyn.orgarkat-usa.org The formation of the N-oxide can significantly alter the reactivity of the pyridine ring, often facilitating subsequent functionalization. arkat-usa.org For instance, pyridine N-oxides can be more susceptible to both electrophilic and nucleophilic attack at different positions compared to the parent pyridine. arkat-usa.org Under harsh oxidative conditions, such as with potassium permanganate, cleavage of the pyridine ring can occur. firsthope.co.in

Metal-Free Catalysis and Organocatalytic Transformations

Investigation of Reaction Regioselectivity and Diastereoselectivity

The selective functionalization of polysubstituted heterocyclic compounds is a cornerstone of modern synthetic chemistry, enabling the precise construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. In the case of this compound, the presence of two distinct carbon-bromine bonds and a directing methoxy group presents a compelling challenge in controlling reaction outcomes. While specific, comprehensive studies detailing the regioselectivity and diastereoselectivity of this exact molecule are limited in publicly accessible literature, a robust understanding can be extrapolated from the well-established principles of pyridine chemistry and extensive research on analogous dihalopyridine systems.

Regioselectivity in Cross-Coupling Reactions

The primary challenge in the functionalization of this compound lies in differentiating the reactivity of the C-Br bonds at the C2 and C3 positions, particularly in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations. The outcome of these reactions is governed by a delicate interplay of electronic and steric effects.

Electronic Factors: The pyridine nitrogen atom is strongly electron-withdrawing, which significantly lowers the electron density at the α-positions (C2, C6) and the γ-position (C4). stackexchange.comstackexchange.com This generally makes the C2-Br bond more electrophilic and thus more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)), which is often the rate-determining step in cross-coupling cycles. rsc.org Studies on analogous 2,3-dihalogenated heterocycles, such as 2,3-dibromothiophene, have shown a strong preference for initial coupling at the C2 position, adjacent to the heteroatom. researchgate.net

However, the C5-methoxy group introduces a competing electronic effect. As a potent electron-donating group (EDG) through resonance, it increases electron density at the ortho (C4, C6) and para (C2) positions. This donation to the C2 position could partially counteract the inductive withdrawal from the nitrogen, potentially reducing the electrophilicity of the C2 carbon and thus decreasing the reactivity of the C2-Br bond relative to an unsubstituted 2,3-dibromopyridine. nih.gov

Steric Factors: The C2 position is sterically encumbered by the adjacent bromine atom at C3. In contrast, the C3 position is flanked by a bromine atom and a less bulky C-H bond at C4. This steric hindrance around the C2-Br bond can become a dominant factor, particularly when employing catalysts with bulky phosphine ligands, potentially favoring selective reaction at the more accessible C3 position. manchester.ac.uknih.gov

The predictable outcome is therefore highly condition-dependent. For catalysts with small, electron-rich ligands, the intrinsic electronic preference for the C2 position may dominate. Conversely, the use of sterically demanding ligands could override this electronic preference and direct the reaction to the C3 site.

| Factor | Influence on C2-Br Reactivity | Influence on C3-Br Reactivity | Predicted Outcome |

| Electronic (Pyridine N) | Activated (α-position) | Less Activated | Favors C2 reaction |

| Electronic (C5-OMe) | Deactivated (para EDG) | Minimal Effect | Modulates/Reduces C2 preference |

| Steric Hindrance | High (adjacent Br) | Low | Favors C3 reaction |

| Catalyst Ligand | Small ligands favor C2 | Bulky ligands favor C3 | Selectivity is tunable |

This interactive table summarizes the competing factors that influence the regioselectivity of cross-coupling reactions on this compound.

Diastereoselectivity and Atropisomerism

Diastereoselectivity arises when a reaction can form multiple stereoisomers that are not mirror images of each other, and one is formed in preference. For an achiral molecule like this compound, diastereoselectivity is most likely to be observed in reactions that either introduce multiple new stereocenters or create axial chirality in the form of atropisomers.

Atropisomers are stereoisomers resulting from hindered rotation around a single bond. This phenomenon is a plausible source of diastereoselectivity in Suzuki-Miyaura cross-coupling reactions between this compound and sterically demanding ortho-substituted arylboronic acids. beilstein-journals.org If the first coupling occurs, for example, at the C3 position, the subsequent introduction of a bulky ortho-substituted aryl group at the C2 position could create a biaryl system with significantly restricted rotation around the C2-C(aryl) bond.

The formation of these stable atropisomers would result in a mixture of diastereomers. The ratio of these diastereomers would be influenced by the steric bulk of the substituents on both coupling partners and the specific geometry of the transition state during the bond-forming step.

| Arylboronic Acid Substituent (R) | Hypothetical Reaction Site | Resulting Product | Predicted Diastereomeric Ratio (d.r.) |

| Phenyl | C2 | 2-Phenyl-3-bromo-5-methoxypyridine | Not Applicable (Achiral) |

| 2-Methylphenyl | C2 | 2-(2-Methylphenyl)-3-bromo-5-methoxypyridine | Potential Atropisomers (Low Barrier) |

| 2,6-Dimethylphenyl | C2 | 2-(2,6-Dimethylphenyl)-3-bromo-5-methoxypyridine | Likely Atropisomers (High Barrier) |

| 2,6-Diisopropylphenyl | C2 | 2-(2,6-Diisopropylphenyl)-3-bromo-5-methoxypyridine | Stable Atropisomers (Very High Barrier) |

This interactive table provides a hypothetical illustration of how atropisomeric diastereomers could arise from the Suzuki-Miyaura coupling of this compound with increasingly bulky arylboronic acids. The diastereomeric ratio would be determined experimentally.

Derivatization Strategies and Elucidation of Complex Molecular Architectures

Design and Synthesis of Diversified Pyridine-Based Chemical Libraries

The design of chemical libraries often begins with a core scaffold that offers multiple points for diversification. 2,3-Dibromo-5-methoxypyridine is an exemplary starting point for such endeavors due to its two chemically distinct bromine substituents. The bromine atom at the 3-position is electronically differentiated from the one at the 2-position, allowing for regioselective reactions. This inherent reactivity difference is a key feature exploited in the synthesis of diversified pyridine-based libraries.

While specific large-scale library syntheses originating directly from this compound are not extensively detailed in publicly accessible literature, the principles of diversity-oriented synthesis strongly suggest its utility. A hypothetical library synthesis could involve sequential, regioselective cross-coupling reactions. For instance, a Suzuki or Stille coupling could be performed selectively at the more reactive C-2 position under specific catalytic conditions, followed by a different coupling reaction at the C-3 position. This two-step diversification allows for the introduction of a wide array of substituents, leading to a library of compounds with significant structural variance around the pyridine (B92270) core.

Functional Group Interconversions for Scaffold Modification

The modification of the this compound scaffold relies on the selective interconversion of its primary functional groups: the two bromine atoms and the methoxy (B1213986) group. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The differential reactivity of the C2-Br and C3-Br bonds is crucial for selective functionalization. Generally, the C2-position of pyridine is more susceptible to nucleophilic attack and can be more reactive in certain palladium-catalyzed reactions. This allows for a stepwise modification strategy. For example, a Sonogashira coupling could be performed to introduce an alkyne at one position, followed by a Buchwald-Hartwig amination at the other.

Below is a table summarizing potential functional group interconversions on the this compound scaffold:

| Position | Reaction Type | Reagent/Catalyst System (Example) | Resulting Functional Group |

| C-2 or C-3 | Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd(PPh₃)₄, base | Aryl / Heteroaryl |

| C-2 or C-3 | Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, base | Alkynyl |

| C-2 or C-3 | Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand | Amino |

| C-2 or C-3 | Stille Coupling | Organostannane, Pd catalyst | Alkyl, Vinyl, Aryl |

| C-5 | O-Demethylation | Strong acid (e.g., HBr) or Lewis acid (e.g., BBr₃) | Hydroxyl |

These transformations enable chemists to meticulously tailor the electronic and steric properties of the pyridine scaffold, which is a critical aspect of developing molecules for specific biological targets or material applications.

Applications in Fragment-Based Drug Discovery and Target-Oriented Synthesis

Fragment-based drug discovery (FBDD) utilizes small, low-complexity molecules (fragments) to identify initial hits that can be grown or merged into more potent leads. While direct screening of this compound as a fragment is not widely documented, its derivatives are well-suited for inclusion in fragment libraries. The pyridine core is a common motif in approved drugs, and the methoxy and bromo groups provide vectors for synthetic elaboration once a hit is identified. A fragment hit containing this scaffold could be optimized by replacing the bromine atoms with groups that enhance binding affinity and selectivity for a biological target.

In target-oriented synthesis (TOS), the goal is the efficient construction of a specific, often complex, molecule. The this compound scaffold can serve as a key intermediate in the synthesis of such targets. For instance, if a natural product or a designed bioactive molecule contains a 2,3,5-trisubstituted pyridine core, this compound would be an ideal starting material. The bromine atoms act as synthetic handles, allowing for the precise and sequential introduction of the required substituents, significantly streamlining the synthetic route.

Methodologies for Rapid Derivatization and High-Throughput Synthesis

The demand for large numbers of compounds for screening has driven the development of rapid and high-throughput synthesis methodologies. Microwave-assisted organic synthesis has been shown to dramatically accelerate palladium-catalyzed cross-coupling reactions. Applying this technology to the derivatization of this compound could enable the rapid generation of a matrix of compounds. For example, by reacting the dibromopyridine with a set of boronic acids in a 96-well plate format under microwave irradiation, a library of derivatives can be produced in a fraction of the time required by conventional heating methods.

Parallel synthesis platforms, which allow for the simultaneous execution of multiple reactions, are also applicable. By immobilizing this compound on a solid support, it could be subjected to a series of reaction conditions in parallel, with different reagents added to each reaction well. This approach facilitates the rapid exploration of chemical space and the efficient generation of compound libraries for biological screening.

Advanced Spectroscopic and Computational Characterization of 2,3 Dibromo 5 Methoxypyridine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the connectivity and spatial relationships of atoms within a molecule can be mapped out in detail.

The structural assignment of 2,3-Dibromo-5-methoxypyridine is achieved through a combination of ¹H and ¹³C NMR spectroscopy, supported by various 2D correlation experiments.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region corresponding to the two non-equivalent protons on the pyridine (B92270) ring, and a singlet in the upfield region for the methoxy (B1213986) group protons. The ¹³C NMR spectrum will display signals for the five carbon atoms of the pyridine ring and one for the methoxy carbon. The chemical shifts are influenced by the electronic effects of the bromine and methoxy substituents. The electronegative bromine atoms and the nitrogen atom cause a downfield shift for adjacent carbons (C2, C3), while the electron-donating methoxy group causes an upfield shift for the carbon it is attached to (C5) and other carbons in conjugation.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | ~7.5 - 7.8 | - |

| H-6 | ~8.0 - 8.3 | - |

| OCH₃ | ~3.9 | ~56 |

| C-2 | - | ~142 |

| C-3 | - | ~115 |

| C-4 | - | ~140 |

| C-5 | - | ~155 |

| C-6 | - | ~148 |

2D NMR Techniques: To confirm these assignments and establish connectivity, several 2D NMR experiments are employed. science.govnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons. For a derivative of this compound, a COSY spectrum would show a cross-peak between the H-4 and H-6 protons if they exhibit a long-range coupling, helping to distinguish them.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu It would definitively link the proton signal at ~7.5-7.8 ppm to the C-4 carbon and the proton signal at ~8.0-8.3 ppm to the C-6 carbon. The methoxy protons (~3.9 ppm) would correlate with the methoxy carbon (~56 ppm).

For certain derivatives of this compound, particularly those with bulky substituents, restricted rotation around single bonds may occur, leading to the existence of different conformers or atropisomers. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these dynamic processes. By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. Analysis of these temperature-dependent spectral changes allows for the determination of the activation energy barriers (ΔG‡) for the conformational exchange process. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₆H₆Br₂NO), the calculated exact mass can be compared to the experimentally measured value to confirm its molecular formula.

A key feature in the mass spectrum of a dibrominated compound is the characteristic isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. Consequently, a molecule containing two bromine atoms will exhibit a triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion Formula | Calculated Exact Mass | Isotopic Peak | Relative Intensity (%) |

| C₆H₆⁷⁹Br₂NO | 265.8894 | [M]⁺ | ~25.7 |

| C₆H₆⁷⁹Br⁸¹BrNO | 267.8874 | [M+2]⁺ | ~50.0 |

| C₆H₆⁸¹Br₂NO | 269.8853 | [M+4]⁺ | ~24.3 |

Fragmentation analysis provides further structural information. In the mass spectrometer, the molecular ion can break down into smaller, characteristic fragment ions. For this compound, likely fragmentation pathways would include the loss of a methyl radical (•CH₃) from the methoxy group, loss of a bromine atom (•Br), or cleavage of the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and bonding. nih.gov For this compound, which has Cₛ point group symmetry, all vibrational modes are expected to be active in both IR and Raman spectra. aps.org

Key vibrational modes for this molecule would include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.

C-H bending: In-plane and out-of-plane C-H bending modes are found in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.

Pyridine ring stretching: C=C and C=N stretching vibrations within the aromatic ring give rise to a series of characteristic bands between 1400 and 1600 cm⁻¹.

C-O stretching: The stretching of the aryl-ether C-O bond is expected to produce a strong band, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).

C-Br stretching: The carbon-bromine stretching vibrations are expected at lower frequencies, typically in the 500-700 cm⁻¹ range.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| CH₃ Stretch (methoxy) | 2850 - 2960 | IR, Raman |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | IR, Raman |

| Asymmetric C-O-C Stretch | 1230 - 1270 | IR |

| Symmetric C-O-C Stretch | 1020 - 1060 | IR |

| C-Br Stretch | 500 - 700 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridine and its derivatives exhibit characteristic absorption bands in the UV region arising from π-π* and n-π* transitions. libretexts.org

π-π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For pyridine, these typically result in strong absorption bands below 270 nm.

n-π transitions:* This involves the excitation of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. This transition is lower in energy and results in a weaker absorption band at a longer wavelength, often around 270-300 nm. libretexts.org

X-ray Crystallography for Definitive Solid-State Structural Elucidation and Intermolecular Interactions

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, providing precise bond lengths, bond angles, and torsional angles. A single-crystal X-ray diffraction study of a this compound derivative would definitively confirm the substitution pattern on the pyridine ring.

Furthermore, this technique provides invaluable insight into the packing of molecules in the crystal lattice and reveals the nature and geometry of intermolecular interactions. For halogenated organic compounds, non-covalent interactions such as halogen bonding (C-Br···N or C-Br···O) are of significant interest. researchgate.net In the crystal structure of this compound, it would be possible to observe if the bromine atoms act as halogen bond donors, interacting with the nitrogen atom or the methoxy oxygen of neighboring molecules. iucr.org Other interactions, such as π-π stacking between pyridine rings and C-H···π interactions, could also play a crucial role in the solid-state assembly. This detailed structural information is vital for understanding the physical properties of the material and for the rational design of new functional materials. mdpi.com

Crystallographic Data Refinement and Analysis of Bond Angles and Lengths

The precise three-dimensional arrangement of atoms in this compound derivatives is determined through single-crystal X-ray diffraction analysis. This technique provides detailed information on the molecule's geometry, including the lengths of its chemical bonds and the angles between them. The refinement of crystallographic data involves optimizing the fit between the experimentally observed diffraction pattern and a theoretical model of the crystal structure.

In pyridine derivatives, the geometry of the central pyridine ring is of primary interest. The substitution pattern, including the presence of two bromine atoms and a methoxy group, can induce slight distortions in the ring from a perfect hexagon. Analysis of related structures reveals that C-C and C-N bond lengths within the pyridine ring are typically intermediate between single and double bonds, indicating electron delocalization. The C-Br bond lengths are influenced by their position on the ring and interactions with adjacent substituents. For instance, in a related dibrominated pyridine derivative, the molecule was found to be nearly planar. researchgate.net

The table below presents typical bond lengths and angles expected for a molecule like this compound, based on data from similar structures. These values are confirmed and refined during the crystallographic analysis process.

| Bond/Angle | Typical Length (Å) / Angle (°) | Description |

| C-C (ring) | 1.37 - 1.39 | Carbon-carbon bonds within the pyridine ring. |

| C-N (ring) | 1.33 - 1.35 | Carbon-nitrogen bonds within the pyridine ring. |

| C-Br | ~1.88 - 1.91 | Bond between a ring carbon and a bromine atom. |

| C-O (methoxy) | ~1.36 | Bond between a ring carbon and the methoxy oxygen. |

| O-CH₃ (methoxy) | ~1.43 | Bond between the methoxy oxygen and methyl carbon. |

| C-N-C (angle) | ~117 - 119 | Angle around the nitrogen atom in the ring. |

| C-C-C (angle) | ~118 - 121 | Angles between carbon atoms within the ring. |

| C-C-Br (angle) | ~119 - 122 | Angle involving a bromine substituent. |

Note: The data in this table is interactive and represents generalized values from related pyridine structures.

Supramolecular Assembly and Hydrogen Bonding Networks

The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group are potential hydrogen bond acceptors. They can form weak C-H···N and C-H···O hydrogen bonds with hydrogen atoms from neighboring molecules. Furthermore, the bromine atoms can participate in halogen bonding, an interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic site, such as the nitrogen or oxygen atom of an adjacent molecule.

Studies on similar brominated pyridine compounds have shown the importance of various intermolecular forces in forming the crystal lattice. For example, in the crystal structure of a related dibromide, molecules are linked by intermolecular C—H⋯O hydrogen bonds, as well as C—H⋯π, C—Br⋯π, and C⋯O interactions, creating a complex three-dimensional network. nih.gov A supramolecular assembly of 2-amino-5-bromo-3-methylpyridine was successfully constructed through N+–H⋯O−, N–H⋯O, and O–H⋯O hydrogen bonding interactions. researchgate.net These findings highlight the diverse non-covalent forces that can direct the crystal packing of this compound.

Advanced Computational Chemistry for Predictive Modeling and Mechanistic Understanding

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.gov For this compound, DFT calculations provide insights into its molecular structure, stability, and chemical reactivity. These calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation.

A common approach is to use a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) or 6-31G(*). researchgate.netnih.govresearchgate.net This level of theory has been shown to provide accurate predictions for the geometric parameters (bond lengths and angles) and vibrational frequencies of pyridine derivatives, showing excellent agreement with experimental data. nih.govresearchgate.net DFT calculations can determine key thermodynamic properties, such as free energy and dipole moment, which offer insights into the molecule's stability and polarity. researchgate.net

The table below lists common parameters and methods used in DFT studies of pyridine derivatives.

| Parameter/Method | Example | Purpose |

| Functional | B3LYP, PBE | Approximates the exchange-correlation energy, a key component of the total electronic energy. nih.gov |

| Basis Set | 6-311++G(d,p), 6-31G(*) | A set of mathematical functions used to build the molecular orbitals. researchgate.netresearchgate.net |

| Calculation Type | Geometry Optimization | Finds the most stable three-dimensional arrangement of atoms (the ground state structure). nih.gov |

| Calculated Property | Total Energy, Dipole Moment, Mulliken Charges | Provides information on molecular stability, polarity, and the distribution of electronic charge. |

Note: The data in this table is interactive.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_g), is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, several reactivity indices can be calculated, such as chemical hardness (η) and softness (S). Hardness is a measure of resistance to charge transfer, while softness is its inverse. nih.gov For this compound, FMO analysis can predict its susceptibility to nucleophilic or electrophilic attack.

| Parameter | Formula | Interpretation |

| E_HOMO | - | Energy of the highest occupied molecular orbital; related to ionization potential. |

| E_LUMO | - | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (E_g) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. nih.gov |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance of the molecule to change in its electron distribution. nih.gov |

| Softness (S) | 1 / η | The inverse of hardness, indicating the ease of charge transfer. nih.gov |

Note: The data in this table is interactive.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the distribution of charge and predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.netnih.gov

MEP maps use a color scale to denote different potential values. Typically:

Red indicates regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue indicates regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green indicates regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group. nih.gov These sites represent the most likely points for interaction with electrophiles or for acting as hydrogen bond acceptors. Regions of positive potential (blue) would likely be located around the hydrogen atoms of the methyl group. The areas around the bromine atoms may show complex potential distributions, influencing their ability to participate in halogen bonding. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, NLO Properties)

Computational chemistry, particularly DFT, is widely used to predict various spectroscopic parameters with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Vibrational Frequencies: DFT calculations can simulate the infrared (IR) and Raman spectra of a molecule by calculating its vibrational modes. nih.gov For this compound, this would allow for the assignment of specific spectral peaks to the stretching and bending of bonds, such as C-Br, C-O, C-N, and C-H, as well as the vibrations of the pyridine ring itself. Theoretical spectra often show excellent agreement with experimental results, aiding in structural confirmation. researchgate.netnih.gov

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy can also be predicted computationally. By calculating the magnetic shielding around each nucleus in the optimized molecular structure, theoretical NMR spectra can be generated. These predicted shifts serve as a powerful tool for assigning signals in experimental NMR data, which is crucial for structural elucidation.

Nonlinear Optical (NLO) Properties: Computational methods can also predict NLO properties by calculating the dipole moment, polarizability, and first-order hyperpolarizability of the molecule. These parameters indicate a material's potential for applications in optoelectronics. For pyridine derivatives, computational analysis can reveal how substituents affect the NLO response.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Conformational Landscapes:

Theoretical studies on related substituted pyridines and other halogenated aromatic compounds suggest that the rotational barrier around the C-O bond of the methoxy group is a critical factor in defining the conformational space. Molecular dynamics simulations allow for the exploration of these rotational dynamics, identifying the most probable dihedral angles and the interplay between the substituents.

Solvent Effects:

The surrounding solvent environment can have a profound impact on the conformational equilibrium of a molecule. MD simulations are particularly well-suited to investigate these solvent effects by explicitly modeling the interactions between the solute (this compound derivative) and the solvent molecules.

The polarity of the solvent is a key factor. In polar solvents, conformations with a larger dipole moment will be stabilized, potentially shifting the conformational equilibrium compared to the gas phase or nonpolar solvents. For instance, in a polar protic solvent, hydrogen bonding interactions between the solvent and the nitrogen atom of the pyridine ring or the oxygen of the methoxy group can further influence the conformational landscape.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), can also be used in conjunction with quantum chemical calculations to estimate the effect of the solvent on the relative energies of different conformers. While computationally less expensive than explicit solvent simulations, they provide valuable insights into the electrostatic component of solvation.

Detailed Research Findings:

Although specific research findings for this compound were not found, a hypothetical summary of typical data obtained from such a study is presented in the tables below to illustrate the expected outcomes of such computational investigations.

The following interactive table showcases the potential energy of different conformers of a hypothetical this compound derivative in different solvent environments, as would be determined by molecular dynamics simulations.

| Conformer | Dihedral Angle (C4-C5-O-CH3) | Energy in Vacuum (kJ/mol) | Energy in Water (kJ/mol) | Energy in Chloroform (kJ/mol) |

| A | 0° (syn-periplanar) | 5.2 | 4.8 | 5.0 |

| B | 180° (anti-periplanar) | 0.0 | 0.0 | 0.0 |

| C | ~60° (syn-clinal) | 12.5 | 11.9 | 12.2 |

| D | ~120° (anti-clinal) | 15.8 | 15.1 | 15.5 |

This next table summarizes the calculated dipole moments for the most stable conformers in different media, which is a key property influencing solubility and intermolecular interactions.

| Conformer | Dipole Moment in Vacuum (Debye) | Dipole Moment in Water (Debye) | Dipole Moment in Chloroform (Debye) |

| A | 2.1 | 2.5 | 2.3 |

| B | 1.8 | 2.2 | 2.0 |

These tables illustrate how the relative stability of different conformations and their electronic properties can be modulated by the solvent. The anti-periplanar conformer (B) is typically expected to be the most stable due to reduced steric clash. The energy difference between conformers is generally lower in polar solvents, indicating a more flexible structure in these environments.

Applications and Translational Research of 2,3 Dibromo 5 Methoxypyridine in Diverse Scientific Domains

Contributions to Medicinal Chemistry and Pharmaceutical Research:There is no publicly available research detailing the design and synthesis of specific therapeutic agents derived from 2,3-Dibromo-5-methoxypyridine. Consequently, there are no findings to report on its role in:

Design and Synthesis of Novel Therapeutic Agents

Anti-Inflammatory Agents and Receptor Antagonists:The scientific literature retrieved does not contain information on the synthesis of anti-inflammatory agents or receptor antagonists using this compound as a starting material.

While pyridine (B92270) and its many derivatives are a cornerstone of medicinal chemistry, featuring in a vast array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific contributions of this compound remain undocumented in the accessible scientific record. tandfonline.comnih.govsciencepg.comresearchgate.netnih.gov

Due to the absence of specific research findings, creating a thorough and scientifically accurate article that adheres to the provided detailed outline is not feasible. Such an endeavor would require speculation beyond the available evidence.

Exploration of Biological Activities (e.g., Enzyme Inhibition, Receptor Binding, PI3K/mTOR Dual Inhibition)

A significant area of research for derivatives of methoxypyridine compounds is in the field of oncology, specifically targeting signaling pathways that are crucial for cancer cell growth and survival. One such pathway is the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which is often hyperactivated in human cancers researchgate.net.

Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this signaling pathway, potentially leading to improved anti-tumor efficacy nih.govnih.gov. Research has shown that sulfonamide methoxypyridine derivatives can act as potent PI3K/mTOR dual inhibitors nih.gov. In one study, it was found that a structure containing a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide moiety exhibited strong PI3K inhibitory activity nih.gov. While no PI3K/mTOR dual inhibitor has yet been approved by the FDA, several are in clinical trials for various cancers nih.gov.

The exploration of these biological activities is crucial for identifying new therapeutic agents. The ability of methoxypyridine derivatives to inhibit key enzymes like PI3K and mTOR underscores the potential of this chemical class in drug discovery.

Structure-Activity Relationship (SAR) Studies and Drug Lead Optimization

Structure-Activity Relationship (SAR) analysis is a cornerstone of drug discovery, involving the systematic study of how modifications to a molecule's structure affect its biological activity oncodesign-services.com. By designing and testing a series of related compounds, researchers can identify the key structural features that influence potency, selectivity, and other important properties, which in turn guides the optimization of lead compounds oncodesign-services.comnih.gov.

For pyridine derivatives, SAR studies are instrumental in refining their therapeutic potential. For example, in the development of enzyme inhibitors, replacing a phenyl group with a pyridine ring at different positions can significantly alter the activity of the compound. This was observed in the design of compounds favoring a specific conformation, where a 2-pyridyl isomer showed increased activity due to the formation of an internal hydrogen bond drugdesign.org.

Investigation of Pharmacophore Models and Ligand-Receptor Interactions

Pharmacophore modeling is a computational technique used in drug design to identify the essential steric and electronic features of a molecule that are necessary for its interaction with a specific biological target nih.gov. A pharmacophore model represents the key features of a ligand, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups, in a three-dimensional arrangement nih.gov.

These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the biological target's binding site (structure-based) nih.govmdpi.com. Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds to identify new molecules that have the desired features and are therefore likely to be active mdpi.comijper.org.

Utility in Agrochemical Development and Crop Protection

Substituted pyridine compounds are of significant interest in the agrochemical industry due to their potential as active ingredients in pesticides and herbicides. The presence of halogen and methoxy (B1213986) substituents on the pyridine ring can impart desirable biological activity and influence the physicochemical properties of the molecule.

Synthesis of Novel Pesticides and Herbicides

The synthesis of novel crop protection agents often involves the use of versatile chemical intermediates. Trifluoromethylpyridines (TFMPs), for instance, are key structural motifs in a number of active agrochemical ingredients nih.gov. A notable example is 2,3-dichloro-5-(trifluoromethyl)pyridine, which serves as a chemical intermediate for the synthesis of several crop-protection products nih.gov. This highlights the importance of halogenated pyridine derivatives in the agrochemical sector.

Given its structural similarities, this compound represents a valuable starting material for the synthesis of new pesticides and herbicides. The bromine atoms can be readily displaced or used in cross-coupling reactions to introduce a wide range of functional groups, allowing for the creation of diverse chemical libraries for screening.

Strategies for Enhanced Bioavailability and Environmental Profile

For an agrochemical to be effective, it must be able to reach its target site within the plant or pest in sufficient concentrations. This is influenced by its bioavailability, which can be affected by factors such as its solubility, permeability, and metabolic stability.

Several strategies are being explored to enhance the bioavailability of agrochemicals. One approach is to design molecules that can be actively transported into the plant's vascular system. Another is to optimize the physicochemical properties of the compound to improve its movement across biological membranes.

Furthermore, there is a growing emphasis on developing agrochemicals with improved environmental profiles, meaning they are effective against the target pest while having minimal impact on non-target organisms and the environment. This involves designing molecules that are biodegradable and have a low potential for bioaccumulation. While specific studies on enhancing the bioavailability and environmental profile of agrochemicals derived from this compound are not detailed in the available literature, these are critical considerations in the development of any new crop protection product.

Advancements in Materials Science and Engineering

The utility of this compound as a building block in materials science is an area of potential, yet underexplored, research. The presence of two reactive bromine sites allows for various cross-coupling reactions, which are fundamental in the synthesis of complex organic materials.

Development of Specialty Chemicals and Advanced Polymers

Applications in Organic Electronic Devices (e.g., Organic Light-Emitting Diodes, Organic Batteries)

The field of organic electronics often utilizes pyridine-based compounds in the design of materials for devices such as Organic Light-Emitting Diodes (OLEDs) and organic batteries. These applications often require molecules with tailored electronic properties, which can be achieved through the strategic functionalization of heterocyclic rings. While closely related isomers like 2,3-dibromo-6-methylpyridine have been mentioned in patent literature as precursors for OLED materials, there is no specific information available that documents the use of this compound in the development of materials for organic electronic devices.

Design and Synthesis of Supramolecular Assemblies and Cocrystals with Tunable Properties

The design of supramolecular assemblies and cocrystals relies on predictable intermolecular interactions such as hydrogen bonding and halogen bonding. The bromine and nitrogen atoms in this compound could potentially participate in such interactions, making it a candidate for crystal engineering. However, there are no published crystal structures or studies on the supramolecular chemistry of this specific compound in the Cambridge Structural Database or other scientific literature. Therefore, its role in the design and synthesis of supramolecular assemblies or cocrystals with tunable properties remains theoretical.

Role in Catalysis and Ligand Design for Transition Metal Complexes